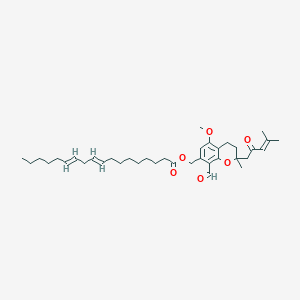

Hericenone H

Description

Properties

CAS No. |

141973-37-7 |

|---|---|

Molecular Formula |

C37H54O6 |

Molecular Weight |

594.8 g/mol |

IUPAC Name |

[8-formyl-5-methoxy-2-methyl-2-(4-methyl-2-oxopent-3-enyl)-3,4-dihydrochromen-7-yl]methyl (9E,12E)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C37H54O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-35(40)42-28-30-25-34(41-5)32-22-23-37(4,26-31(39)24-29(2)3)43-36(32)33(30)27-38/h10-11,13-14,24-25,27H,6-9,12,15-23,26,28H2,1-5H3/b11-10+,14-13+ |

InChI Key |

WQODVCURNLADTH-IWCZYTNJSA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC1=CC(=C2CCC(OC2=C1C=O)(C)CC(=O)C=C(C)C)OC |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC1=CC(=C2CCC(OC2=C1C=O)(C)CC(=O)C=C(C)C)OC |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Distribution and Source Specificity within Hericium erinaceus Fruiting Bodies

Hericenone H is a bioactive secondary metabolite belonging to the hericenone class of compounds. researchgate.net Its natural occurrence is highly specific, having been isolated exclusively from the fruiting bodies of the medicinal mushroom Hericium erinaceus, commonly known as Lion's Mane. researchgate.netnih.govmdpi.comfrontiersin.org This fungus is found in temperate regions across Asia, Europe, and North America, typically growing on old or dead broadleaf trees. wikipedia.orgnih.gov

The distribution of major bioactive compounds within H. erinaceus is compartmentalized. The hericenones, which are aromatic compounds including this compound, are concentrated in the mushroom's fruiting body—the large, distinctive, fleshy structure with hanging spines. nih.govmdpi.comwikipedia.orgnih.gov In contrast, another major class of compounds, the diterpenoid derivatives known as erinacines, are primarily found in the fungal mycelium, the vegetative network of the fungus. nih.govnih.govresearchgate.net This distinct localization underscores the importance of using the fruiting bodies as the specific source material for obtaining this compound. nih.govfrontiersin.org The initial isolation of Hericenones C through H was from the fruiting bodies of H. erinaceus. researchgate.netacs.orgresearchgate.netportico.org The concentration of these compounds can be influenced by the mushroom's cultivation conditions. mdpi.com

| Compound Class | Primary Source within Fungus | General Chemical Nature | References |

|---|---|---|---|

| Hericenones (e.g., this compound) | Fruiting Body | Aromatic compounds, Benzyl alcohol derivatives | researchgate.netnih.govmdpi.comfrontiersin.orgnih.govportico.org |

| Erinacines | Mycelium | Diterpenoid derivatives, Cyathane-type | nih.govnih.govresearchgate.net |

| Polysaccharides (e.g., β-glucans) | Fruiting Body and Mycelium | Complex carbohydrates | mdpi.comwikipedia.orgmdpi.com |

Advanced Extraction Techniques for this compound

The isolation of this compound begins with an initial extraction from the dried and powdered fruiting bodies of H. erinaceus. Traditional solvent extraction methods have utilized solvents such as acetone, methanol (B129727), and dichloromethane. portico.orgkyushu-u.ac.jpsci-hub.se However, modern advanced extraction techniques are increasingly employed to improve efficiency, yield, and purity while minimizing environmental impact.

Supercritical Fluid Extraction (SFE) , particularly with carbon dioxide (SCFE-CO₂), is a green technology used for extracting bioactive compounds. researchgate.netnih.gov By manipulating temperature and pressure, the solvent properties of CO₂ can be finely tuned. SCFE-CO₂ has been shown to yield extracts with a higher purity of compounds like hericenone C compared to conventional methods. researchgate.netresearchgate.nete3s-conferences.org

Ultrasound-Assisted Extraction (UAE) utilizes high-intensity sound waves to create acoustic cavitation in the solvent. hielscher.comnih.gov This process disrupts the fungal cell walls, enhancing the release of intracellular compounds like hericenones into the solvent. hielscher.comnih.gov UAE is noted for its high efficiency, reduced extraction time, and ability to operate at lower temperatures, which helps prevent the degradation of thermolabile compounds. nih.gov

Microwave-Assisted Extraction (MAE) employs microwave energy to rapidly heat the solvent and sample matrix. sciopen.com The localized heating creates pressure that ruptures cell structures, facilitating the rapid diffusion of target compounds into the solvent. sciopen.com This method significantly reduces extraction time and solvent consumption. sciopen.comsciopen.com

| Technique | Principle | Key Advantages | References |

|---|---|---|---|

| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO₂) as a solvent by altering pressure and temperature. | High purity of extracts, solvent-free final product, tunable selectivity. | researchgate.netnih.govresearchgate.nete3s-conferences.org |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls, enhancing mass transfer. | Increased efficiency, reduced time and temperature, less solvent usage. | hielscher.comnih.govresearchgate.net |

| Microwave-Assisted Extraction (MAE) | Microwave energy rapidly heats the solvent and sample, causing cell rupture. | Very fast extraction, reduced solvent volume, higher yields. | sciopen.comsciopen.comresearchgate.net |

Chromatographic and Spectroscopic Separation Strategies for this compound Purification

Following the initial crude extraction, a multi-step purification process is necessary to isolate this compound. This process relies on a combination of chromatographic techniques to separate the complex mixture of compounds present in the extract. portico.orgkyushu-u.ac.jp

A typical purification workflow involves an initial fractionation of the crude extract, for example, through solvent partitioning between chloroform (B151607) and water. portico.org The organic-soluble fraction, which contains the hericenones, is then subjected to a series of chromatographic separations. acs.orgportico.org

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of this compound. rsc.orgmdpi.com Reversed-phase HPLC (RP-HPLC) is commonly used, where a non-polar stationary phase is paired with a polar mobile phase. acs.orgrsc.org For instance, studies have successfully used C18 columns (e.g., Capcell Pak ADME, Waters XBridge BEH) with a mobile phase gradient of acetonitrile (B52724) and water to achieve high-purity separation of hericenones from complex fractions. acs.orgbiorxiv.org HPLC is also the standard method for the analytical quantification of the isolated compounds. fstdesk.com

Before the final, high-resolution purification by HPLC, preparative chromatographic techniques are used to process larger volumes of the extract and separate it into less complex fractions. kyushu-u.ac.jp Medium Pressure Liquid Chromatography (MPLC) and High-Performance Flash Chromatography (HPFC) serve as crucial intermediate steps. kyushu-u.ac.jp Research has documented the use of MPLC with a silica (B1680970) gel column and a mobile phase gradient, such as n-hexane and ethyl acetate, to fractionate crude extracts. acs.orgresearchgate.net These fractions, enriched with hericenones, are then further purified using HPLC. acs.org

Mass Spectrometry (MS) is a powerful analytical technique used throughout the isolation process to identify and confirm the presence of this compound in various chromatographic fractions. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are routinely used to analyze the composition of fractions in real-time. acs.orgbiorxiv.org

High-Resolution Mass Spectrometry (HRMS) , often with an electrospray ionization (ESI) source, provides highly accurate mass measurements, which allows for the determination of the precise elemental formula of a compound. sci-hub.se

Tandem MS (MS/MS) analysis can be used in a targeted manner, such as in Multiple Reaction Monitoring (MRM) mode, to specifically detect and quantify known compounds or hypothesized intermediates in a complex mixture with high sensitivity and specificity. acs.org

| Technique | Application in Isolation/Purification | References |

|---|---|---|

| LC-MS | Detects and identifies compounds in chromatographic fractions. | rsc.orgbiorxiv.org |

| LC-MS/MS | Provides structural information and enables targeted, highly sensitive detection. | acs.orgmdpi.com |

| HRMS (e.g., HRESIMS) | Determines the precise molecular formula of the isolated compound. | sci-hub.se |

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of a newly isolated compound like this compound. sci-hub.sersc.org Once a pure compound is obtained, one-dimensional (¹H NMR) and two-dimensional (¹³C NMR) spectra are acquired. acs.orgmdpi.com These spectra provide detailed information about the carbon-hydrogen framework of the molecule.

Advanced two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC), are used to establish the connectivity between different atoms within the molecule. sci-hub.se By analyzing these correlations, scientists can unambiguously determine the complete chemical structure of this compound. sci-hub.se The final structural confirmation is often achieved by comparing the experimental NMR data with data from chemically synthesized reference compounds. nih.govacs.org

Structural Elucidation and Chemical Characterization

Spectroscopic Analysis for Hericenone H Structure Determination

The definitive structure of this compound was established through the comprehensive application of several spectroscopic methods. These techniques provided detailed information about its atomic composition, connectivity, and functional groups.

Advanced NMR Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy was pivotal in elucidating the complex structure of this compound. nih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments were employed to piece together its molecular framework. researchgate.netbiocrick.com

¹H NMR spectra revealed the presence of aromatic protons characteristic of a substituted benzene (B151609) ring, as well as signals corresponding to a long fatty acid chain. nih.gov ¹³C NMR data complemented this by identifying the carbon atoms of the aromatic ring, a carbonyl group, and the numerous carbons of the aliphatic chain. nih.gov

Two-dimensional NMR techniques were crucial for establishing the connectivity between different parts of the molecule. For instance, Heteronuclear Multiple Bond Correlation (HMBC) experiments showed long-range correlations between the protons of the fatty acid chain and the carbons of the aromatic core, confirming their linkage. Correlation Spectroscopy (COSY) helped to map out the proton-proton coupling networks within the fatty acid moiety.

Table 1: Selected ¹H and ¹³C NMR Data for this compound (Note: Specific chemical shift values for this compound are not widely published in readily accessible sources. The following table is a representative example based on the general structural features of hericenones and related compounds.)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.0-7.5 | 100-150 |

| Methylene (adjacent to C=O) | ~2.3 | ~35 |

| Methylene (aliphatic chain) | 1.2-1.6 | 20-30 |

| Terminal Methyl | ~0.9 | ~14 |

| Carbonyl (C=O) | - | ~170 |

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry (MS) provided essential information regarding the molecular weight and elemental composition of this compound. nih.gov High-resolution mass spectrometry (HRMS) allowed for the determination of its precise molecular formula. biorxiv.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy was used to identify the key functional groups present in this compound. nih.gov The IR spectrum showed characteristic absorption bands for hydroxyl (-OH) groups on the aromatic ring, a carbonyl (C=O) group from the ester linkage, and C-H stretching vibrations from the aliphatic chain.

Ultraviolet-Visible (UV-Vis) spectroscopy provided information about the electronic transitions within the molecule, which is characteristic of its chromophoric aromatic system. nih.govresearchgate.netsci-hub.se The UV spectrum of this compound exhibited absorption maxima typical for substituted resorcinol (B1680541) derivatives, further supporting its structural assignment. nih.gov

Structural Confirmation and Stereochemical Assignment

The complete structural confirmation and stereochemical assignment of this compound were achieved through the synthesis of the proposed structure and comparison of its spectroscopic data with that of the natural product. The stereochemistry of the double bonds within the terpenoid side chain was determined based on coupling constants in the ¹H NMR spectrum and by comparison with related known compounds.

Relationship to Other Hericenone Congeners and Analogs

This compound is a member of a larger family of natural products known as hericenones, which have been isolated from Hericium erinaceus. nih.govgoogleapis.comresearchgate.net These compounds, including Hericenones A-K, share a common structural motif of a resorcinol or pyrogallol (B1678534) core attached to a terpenoid or fatty acid side chain. nih.govnp-mrd.org

The hericenones differ primarily in the nature of the side chain and the substitution pattern on the aromatic ring. mdpi.com For example, Hericenones C, D, and E also possess a chromane (B1220400) framework with long-chain fatty acids. mdpi.com Another related class of compounds isolated from the same mushroom are the erinacines, which are cyathane-type diterpenoids. nih.gov The structural diversity within the hericenone and erinacine families highlights the complex secondary metabolism of Hericium erinaceus. acs.orgnih.gov

Biosynthetic Pathways and Enzymatic Mechanisms

Proposed Biogenetic Routes to Hericenone H

The formation of this compound is believed to originate from the convergence of two major metabolic pathways: the polyketide pathway, which produces the aromatic core, and the mevalonate (B85504) pathway, which generates the isoprenoid side chain. thieme-connect.com

The initial step involves the synthesis of an orsellinic acid core. biorxiv.orgmdpi.com This is followed by the attachment of a geranyl pyrophosphate (GPP) moiety, derived from the mevalonate pathway, to the aromatic precursor. vulcanchem.com Subsequent enzymatic modifications, including oxidation and cyclization, are proposed to yield the final structure of this compound. thieme-connect.comvulcanchem.com

One proposed route suggests that orsellinaldehyde, a derivative of orsellinic acid, serves as a key intermediate. thieme-connect.com This aldehyde undergoes geranylation, followed by a series of oxidative and cyclization reactions to form the characteristic bicyclic structure of this compound. thieme-connect.comvulcanchem.com A biomimetic total synthesis of hericenones C-H has provided support for a plausible biosynthetic pathway involving an epoxy intermediate that undergoes cyclization. acs.orgresearchgate.net This synthetic approach suggests that the chemical reactivities observed in the lab may mirror the natural biosynthetic processes within the fungus. acs.org

Genomic and Transcriptomic Insights into this compound Biosynthesis

Genomic and transcriptomic analyses of Hericium erinaceus have begun to shed light on the genetic machinery responsible for this compound production. researchgate.netnih.gov The genome of H. erinaceus contains gene clusters predicted to be involved in the biosynthesis of secondary metabolites, including polyketides and terpenoids. researchgate.netnih.gov

Researchers have identified a putative biosynthetic gene cluster (BGC) for hericenones. biorxiv.orgnih.gov Transcriptomic data has revealed that the expression of certain genes within these clusters is upregulated in the fruiting bodies of the mushroom, which are the primary site of hericenone accumulation. researchgate.netresearchgate.net Specifically, genes encoding polyketide synthases (PKS) show higher expression in the fruiting body, while genes related to terpenoid biosynthesis are more active in the mycelium. researchgate.netnih.govcjnmcpu.com This differential gene expression aligns with the observed distribution of these compounds in the fungus. researchgate.net

Comparative genomic analyses with other fungi have shown that edible and medicinal mushrooms like H. erinaceus possess a greater number of gene clusters for terpenoid and polyketide biosynthesis compared to pathogenic fungi. researchgate.netnih.gov The genome of H. erinaceus is known to harbor a diverse array of enzymes, including a large family of cytochrome P450 (CYP) proteins, which are likely involved in the various oxidative modifications required for hericenone synthesis. nih.gov

Identification of Key Enzymes and Intermediates in this compound Synthesis

While the complete enzymatic cascade for this compound biosynthesis is still under investigation, several key enzymes and intermediates have been identified or proposed. biorxiv.orgnih.gov

Key Enzymes:

Polyketide Synthase (PKS): A type I PKS, designated as HerA, is responsible for the synthesis of the orsellinic acid core, the foundational aromatic structure of hericenones. biorxiv.orgmdpi.comvulcanchem.com

Carboxylic Acid Reductase (CAR): HerB, a carboxylic acid reductase, is proposed to reduce the carboxylic acid group of orsellinic acid to an aldehyde, forming orsellinaldehyde. biorxiv.orgmdpi.comvulcanchem.com The successful production of orsellinic aldehyde through the heterologous expression of HerA and HerB in Aspergillus oryzae has confirmed the function of these two enzymes in the initial steps of the pathway. mdpi.comnih.gov

Geranyltransferase (Prenyltransferase): A putative geranyltransferase is responsible for attaching the geranyl pyrophosphate (GPP) side chain to the orsellinic aldehyde core. vulcanchem.com While a specific gene, HerC, located outside the main BGC, has been identified as a candidate, its direct involvement in this compound synthesis is yet to be definitively confirmed. biorxiv.orgnih.gov

Cytochrome P450 Monooxygenases and other Tailoring Enzymes: A variety of "tailoring" enzymes, including cytochrome P450s, flavoproteins, short-chain dehydrogenases/reductases (SDRs), and aldehyde dehydrogenases, are predicted to be encoded within the hericenone BGC. nih.gov These enzymes are likely responsible for the subsequent oxidation, cyclization, and other structural modifications that lead to the diverse array of hericenone structures, including this compound. vulcanchem.comnih.gov

Key Intermediates:

Orsellinic Acid: The primary aromatic precursor synthesized by the PKS enzyme HerA. biorxiv.orgmdpi.com

Orsellinaldehyde: Formed by the reduction of orsellinic acid by the CAR enzyme HerB, this is the central scaffold to which the isoprenoid chain is attached. biorxiv.orgmdpi.comnih.gov

Geranyl Pyrophosphate (GPP): The isoprenoid donor molecule for the prenylation of the aromatic core. vulcanchem.com

Epoxy Intermediate: A proposed intermediate that undergoes cyclization to form the bicyclic core of this compound. acs.orgresearchgate.net

The ongoing research, combining bioinformatics, heterologous expression, and chemical synthesis, is progressively unraveling the intricate biosynthetic network that produces this compound and other related meroterpenoids in Hericium erinaceus. acs.orgnih.gov

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to Hericenone H

A key feature of the synthesis is the straightforward construction of the resorcinol (B1680541) core and the geranyl side chain. acs.org The assembly of the core structure of the acyclic precursor to this compound, which is Hericenone E, involves a critical sequential O-geranylation followed by a clay or zeolite-mediated O→C rearrangement reaction to form the carbon-carbon bond between the resorcinol and the geranyl group. acs.orgresearchgate.net

The final and defining step in the total synthesis of this compound is a biomimetic cyclization of its direct precursor, Hericenone E. acs.orgresearchgate.net This transformation mimics the proposed biosynthetic pathway in the Hericium erinaceus mushroom. The cyclization is typically acid-catalyzed, converting the linear geranyl-resorcinol structure of Hericenone E into the characteristic chromane (B1220400) ring system of this compound.

| Precursor | Reagent/Condition | Product | Yield | Reference |

| Hericenone E | (+)-10-camphorsulfonic acid (CSA), in DCE, 70 °C | (±)-Hericenone H | 68–83% | acs.org |

This synthetic route successfully provided this compound, along with its related compounds Hericenones F and G, from their respective precursors (Hericenones C and D). acs.org The completion of the total synthesis has been instrumental in verifying the structure of these natural products and supplying material for biological testing. nih.govcjnmcpu.com

Synthetic Methodologies for this compound Derivatives and Analogs

The successful total synthesis of this compound paved the way for the creation of various derivatives and analogs, aimed at exploring the chemical space around the natural product and identifying structures with potentially enhanced or novel bioactivities. researchgate.netcjnmcpu.com The synthetic strategies employed allow for modifications at several key positions, including the resorcinol core, the chromane ring, and the fatty acid side chain.

Methodologies for generating derivatives often utilize the same key precursors from the total synthesis. For instance, the acyclic hericenone precursors (like Hericenone E for this compound) can be subjected to different cyclization conditions to yield alternative bicyclic structures. acs.org Furthermore, the synthesis of the resorcinol and fatty acid components can be altered from the outset to introduce different functionalities.

One significant area of derivatization has been the modification of the fatty acid ester. The natural this compound possesses a linoleate (B1235992) ester. Synthetic approaches have enabled the substitution of this chain with other fatty acids to probe its role in bioactivity. acs.org For example, a regioisomer of Hericene D, which is a linoleate-containing hericenone analogue, was synthesized and evaluated for its neuroprotective effects. acs.orgnih.gov The synthesis of congeners, such as the one corresponding to this compound, was also achieved through the same acid-catalyzed cyclization of the appropriate precursor. acs.org

| Precursor | Synthetic Goal | Method | Resulting Analog/Derivative | Reference |

| Synthetic Hericenone E | Generate Natural Product | Acid-catalyzed cyclization (CSA) | (±)-Hericenone H | acs.org |

| Epoxyhericenone C | Investigate alternative cyclization | In-depth analysis of cyclization modes | Hericenone Z (revised structure) | acs.orgnih.gov |

| Synthetic Hericenone Precursors | Create Congeners | Cyclization of corresponding precursors | Congeners of Hericenones F-H | acs.org |

| Resorcinol & Geranyl Moieties | Create Bioactive Analogs | Assembly and esterification with linoleic acid | Linoleate-containing hericenone analogues | acs.org |

These synthetic methodologies provide a robust platform for generating a library of this compound-related compounds, which is essential for conducting detailed structure-activity relationship studies.

Structure-Activity Relationship (SAR) Studies through Synthetic Modification in In Vitro Models

The availability of synthetic this compound and its analogs has enabled systematic investigation into the relationship between their chemical structures and biological activities in vitro. cjnmcpu.com These studies are crucial for identifying the key pharmacophores responsible for their therapeutic effects, such as the stimulation of Nerve Growth Factor (NGF) synthesis and neuroprotection against endoplasmic reticulum (ER) stress. acs.orgnih.gov

Initial studies on the natural compounds revealed that this compound was a more potent stimulator of NGF synthesis in cultured rodent astroglial cells compared to Hericenones F and G. acs.orgtandfonline.com This suggests that the nature of the fatty acid side chain is critical for this specific biological activity.

Subsequent SAR studies, using a panel of synthetically derived compounds, have provided deeper insights. The evaluation of these compounds for neuroprotective effects against ER stress-dependent cell death in murine neuroblastoma (Neuro2a) cells has been a key focus. acs.orgnih.gov Researchers induced ER stress using agents like tunicamycin (B1663573) and thapsigargin (B1683126) and measured the protective capacity of the synthetic hericenones. acs.org

A major finding from these studies was the remarkable potency of a synthetic, linoleate-containing hericenone analogue—the regioisomer of Hericene D. This compound exhibited the most powerful neuroprotective effect against ER stress-induced cell death among all the assayed compounds, surpassing even the natural hericenones. acs.orgnih.gov This highlights the importance of both the geranyl-resorcinol scaffold and the specific fatty acid moiety for neuroprotective activity.

| Compound | Key Structural Feature | In Vitro Model | Observed Activity | Reference |

| This compound | Chromane ring, linoleate side chain | Mouse astroglial cells | Potent stimulation of NGF secretion (45.1 ± 1.1 pg/ml at 33 µg/ml) | tandfonline.comportico.org |

| Hericenone F | Chromane ring, palmitoyl (B13399708) side chain | Mouse astroglial cells | Weaker NGF stimulation vs. This compound | acs.org |

| Hericenone G | Chromane ring, stearoyl side chain | Mouse astroglial cells | Weaker NGF stimulation vs. This compound | acs.org |

| Regioisomer of Hericene D | Linoleate-containing analogue | Neuro2a cells (ER stress model) | Most potent neuroprotective effect observed | acs.orgnih.gov |

| 3-Hydroxyhericenone F | Hydroxylated chromane ring | Neuro2a cells (ER stress model) | Showed protective activity against ER stress-dependent cell death | tandfonline.comresearchgate.net |

These SAR studies underscore that while the core bicyclic structure of this compound is important, the identity of the esterified fatty acid chain significantly modulates its biological potency. The enhanced activity of certain synthetic analogs demonstrates the potential for developing new, highly effective neuroprotective agents through targeted chemical modification. acs.org

Mechanistic Investigations of Biological Activities in Vitro and Cellular Studies

Neurotrophic Activities of Hericenone H

This compound has been a subject of scientific investigation for its potential neurotrophic activities, which involve the growth, survival, and differentiation of neurons. In vitro and cellular studies have focused on understanding its mechanisms of action, particularly its influence on neurotrophic factors and neuronal cell morphology.

This compound has been identified as a potent stimulator of Nerve Growth Factor (NGF) biosynthesis in cellular models. caldic.comtandfonline.comnih.gov Research using mouse astroglial cells demonstrated that this compound can significantly increase the secretion of NGF. caldic.comtandfonline.com In one key study, the application of this compound at a concentration of 33 μg/mL resulted in the secretion of 45.1 ± 1.1 pg/mL of NGF into the culture medium, highlighting its notable activity. caldic.comtandfonline.com

Further investigations suggest that the stimulatory effect of this compound, along with other related hericenones, extends to the genetic level by promoting NGF gene expression. nih.gov This activity is reportedly mediated through the activation of the protein kinase A (PKA) signaling pathway. nih.gov However, it is worth noting that while certain hericenones (C, D, and E) did not increase NGF mRNA expression in 1321N1 human astrocytoma cells in one study, this compound was not specifically implicated in this negative finding, and its stimulatory effects in mouse astroglial cells are documented. caldic.comnih.gov

| Compound | Concentration (μg/mL) | NGF Secreted (pg/mL) | Cell Line | Source |

|---|---|---|---|---|

| This compound | 33 | 45.1 ± 1.1 | Mouse astroglial cells | caldic.comtandfonline.com |

While other compounds isolated from Hericium erinaceus, such as Hericenones C, D, and E, have been observed to potentiate NGF-induced neurite outgrowth in PC12 cells, specific studies focusing solely on the direct effect of this compound on the modulation of neurite outgrowth in common cellular models were not found in the reviewed scientific literature. nih.govresearchgate.netnih.gov Therefore, direct evidence detailing its role in promoting the extension of axons and dendrites from neurons remains to be established.

The mechanism behind the neurotrophic activities of this compound has been linked to specific intracellular signaling cascades. Research indicates that the stimulation of NGF synthesis and gene expression by this compound involves the activation of the protein kinase A (PKA) signaling pathway. nih.gov

While other critical neurotrophic signaling pathways, including TrkA/ERK/Akt, MEK/ERK, and PI3K/Akt, have been extensively linked to the neurotrophic effects of other molecules isolated from Hericium erinaceus, such as Hericenone E, the specific involvement of these pathways in the biological activities of this compound has not been detailed in the available research. nih.govresearchgate.netnih.gov

Anti-Inflammatory Modulatory Effects of this compound

Hericenones isolated from Hericium erinaceus have demonstrated significant anti-inflammatory properties in various in vitro models. These effects are largely attributed to their ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators that are often overproduced in pathological conditions. mdpi.com

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. mdpi.com In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. mdpi.comnih.gov Upon stimulation by inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for pro-inflammatory cytokines. mdpi.comnih.gov

Bioactive compounds from Hericium erinaceus, including hericenones, have been shown to exert their anti-inflammatory effects by inhibiting this pathway. researchgate.net They interfere with the phosphorylation of IκBα, which prevents the activation and nuclear translocation of NF-κB. researchgate.net By blocking this central pathway, hericenones can effectively suppress the downstream inflammatory cascade. researchgate.net This mechanism has been observed in studies where extracts from the mushroom inhibited TNF-α-induced activation of NF-κB signaling pathways. nih.gov

Hericenones modulate inflammation by directly targeting the production of key pro-inflammatory molecules. In cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, these compounds have been shown to inhibit the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO). mdpi.com

The inhibition of NO production is linked to the suppression of inducible nitric oxide synthase (iNOS) expression. researchgate.net Similarly, hericenones can inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins like PGE2, which are potent inflammatory mediators. researchgate.net For instance, studies on Hericenone F demonstrated a dose-dependent inhibition of TNF-α, IL-6, and NO production in LPS-stimulated macrophages. mdpi.com This evidence underscores the role of hericenones in controlling inflammatory responses by regulating the output of critical effector molecules. mdpi.comresearchgate.net Erinacine A, another compound from H. erinaceus, has also been shown to reduce levels of inflammatory cytokines and downregulate iNOS. nih.govmdpi.com

Table 2: Inhibitory Activity of Hericenone F on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

| Pro-inflammatory Mediator | IC₅₀ (μM) |

|---|---|

| TNF-α | 62.46 |

| IL-6 | 48.50 |

| NO | 76.16 |

Other Investigated Biological Activities of this compound and Related Hericenones (In Vitro/Cellular Context)

Beyond their anti-inflammatory and neurotrophic effects, hericenones have been investigated for other potential therapeutic activities, including cytotoxicity against cancer cells. researchgate.netresearchgate.net

Several studies have evaluated the antiproliferative and cytotoxic effects of hericenones against various human cancer cell lines. researchgate.net These in vitro assays are crucial for identifying potential anticancer agents. For example, Hericenone Q has been reported to show significant cytotoxic activity against the human liver cancer cell line Hep-G2 and moderate activity against the human colorectal carcinoma cell line HCT-116. researchgate.netnih.gov Other related compounds, such as Hericenone L, have also demonstrated cytotoxicity against the human esophageal squamous cell carcinoma EC109 cell line. researchgate.net While specific data on the cytotoxic effects of this compound against HeLa, Hep-G2, or HCT-116 cells were not prominently featured in the reviewed literature, the demonstrated activity of other hericenones suggests a potential area for future investigation for this class of compounds. researchgate.netnih.gov

Table 3: Cytotoxic Activity of Hericenone Q against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (μM) |

|---|---|---|

| Hep-G2 | Liver Cancer | 23.89 |

| HCT-116 | Colorectal Carcinoma | 65.64 |

Analytical Quantification and Quality Control Methodologies

Development of Quantitative Analytical Methods for Hericenone H

Quantitative analysis of this compound and related compounds in Hericium erinaceus relies on advanced chromatographic and spectrometric techniques. These methods allow for the precise measurement of compound concentrations in complex matrices such as fungal extracts.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode-Array Detection (DAD) is a cornerstone technique for the quantification of hericenones. unipv.itnih.gov This method separates compounds in a mixture based on their interaction with a stationary phase (the column) and a mobile phase (the solvent).

Researchers have developed various HPLC methods to analyze the composition of H. erinaceus. For instance, a study quantifying hericenes A-D and ergosterol (B1671047) used an HPLC system to analyze extracts from different cultivation stages. e-nps.or.kr Another study used HPLC to determine the content of hericenone C, ergosterol, and hericene A at various growth periods, detecting the compounds at a UV wavelength of 282 nm. e3s-conferences.org The mobile phase in that analysis consisted of methanol (B129727) and water (98:2) run through a C18 column. e3s-conferences.org

In a study isolating Hericenones B-E, semi-preparative HPLC was used, with the chromatogram monitored at a UV wavelength of 214 nm. rsc.org The identification of specific hericenones is achieved by comparing their retention times and UV spectra with those of purified standards. e3s-conferences.orgrsc.org For example, in one analysis, Hericenone C, ergosterol, and hericene A were identified with retention times of 14.9 min, 17 min, and 28.54 min, respectively. e3s-conferences.org The development of these methods is crucial for quality control, allowing for the creation of standardized extracts with confirmed amounts of specific bioactive compounds like this compound. unipv.itnih.gov

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 reverse-phase (e.g., Agilent Poroshell 120 EC-C18, Zorbax Eclipse Plus C18) | e3s-conferences.orgnih.gov |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile (B52724) and/or Methanol and Water | e3s-conferences.orgnih.gov |

| Detection Wavelength | UV detection at ~210 nm, 214 nm, or 282 nm | e3s-conferences.orgrsc.orgmdpi.com |

| Quantification | Based on peak area comparison with a purified reference standard | nih.gove3s-conferences.org |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental formulas for compounds in a sample. lcms.cz This is particularly useful for identifying known and unknown natural products in complex food matrices. lcms.cz When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful tool for analyzing H. erinaceus extracts. acs.org One study used an Agilent single quadrupole LC-MS system for the initial detection of erinacines. nih.gov

Ion Mobility Spectrometry (IMS) adds another dimension of separation based on the size, shape, and charge of an ion. lcms.czaoac.org This technique is especially valuable when analytical standards are not available or when dealing with isomeric compounds, which have the same chemical formula but different structures. lcms.cz Hericenones and erinacines often exist as multiple isomers, making IMS a useful tool for their characterization. lcms.cz By combining chromatography, ion mobility, and HRMS, researchers can achieve high-resolution separation and tentative identification of these compounds by comparing experimental data with predicted values. lcms.cz

| Technique | Application in this compound Analysis | Source |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass data for elemental composition determination and compound identification. | lcms.cz |

| Tandem Mass Spectrometry (MS/MS) | Fragments ions to obtain structural information, aiding in the confirmation of compound identity. | mdpi.comacs.org |

| Ion Mobility Spectrometry (IMS) | Separates isomeric compounds that are difficult to resolve by chromatography alone. | lcms.cz |

Standardization and Purity Assessment of this compound Extracts and Isolates

Standardization is the process of implementing quality control measures to ensure that each batch of an extract contains a consistent amount of one or more active compounds. researchgate.net For H. erinaceus, this often involves quantifying the content of specific hericenones and/or erinacines. unipv.it The lack of standardization is a primary challenge in translating laboratory findings into reliable clinical use, as the potency of extracts can vary significantly. researchgate.net

The purity of isolated this compound is critical for accurate pharmacological studies. Various chromatographic techniques are employed for purification and purity assessment. A two-dimensional chromatographic approach, combining normal-phase and reversed-phase chromatography, can effectively eliminate difficult impurities, including structural analogues. mdpi.comresearchgate.net The purity of the final isolated compound can then be determined using methods like HPLC with a Charged Aerosol Detector (CAD), which is capable of quantifying substances regardless of their chromophores. mdpi.comresearchgate.net One study reported achieving a chromatographic purity of 97.4% for isolated erinacine A using this approach, a methodology directly applicable to hericenones. mdpi.com

Factors Influencing this compound Content in Natural Sources (e.g., cultivation conditions, strain variations)

The concentration of this compound and other bioactive metabolites in Hericium erinaceus is not fixed; it is significantly influenced by a range of genetic and environmental factors. researchgate.netmdpi.com

Cultivation Conditions: The substrate used for growing the mushroom, as well as the developmental stage at which it is harvested, plays a critical role. e-nps.or.krmdpi.com Studies have shown that the content of hericenone derivatives can peak at specific points in the cultivation period. e-nps.or.kr For instance, one investigation found that the highest levels of hericene derivatives occurred at "stage 4" of a 25-day cultivation cycle. e-nps.or.kr Another study analyzing mushrooms at 14, 21, and 28 days found the highest concentration of Hericenone C at 14 days. e3s-conferences.org The concentration of hericenones in the fruiting body can range from less than 20 to 500 µg/g of dry weight depending on these conditions. mdpi.com

Strain Variations: Different strains of Hericium erinaceus can exhibit significant variability in their production of secondary metabolites. e-nps.or.kr Research comparing the erinacine A content among 17 different Hericium strains found that the concentration varied dramatically, from 0.23 mg/g to 42.16 mg/g. mdpi.comnih.gov Similar variability is observed for hericenones. A study that quantified Hericenones C, D, and F in different Hericium strains using HPLC/UV analysis highlighted these differences, underscoring the importance of strain selection for producing extracts enriched with specific compounds. nih.gov

| Factor | Influence on Hericenone Content | Source |

|---|---|---|

| Fungal Strain | Significant variation in metabolite production exists between different strains. | nih.govmdpi.comnih.gov |

| Cultivation Substrate | The composition of the growth medium affects the levels of bioactive compounds. | e-nps.or.krmdpi.com |

| Developmental Stage | The concentration of hericenones changes throughout the mushroom's life cycle, with peaks at specific stages. | e-nps.or.kre3s-conferences.orgmdpi.com |

| Tissue Type | Hericenones are primarily found in the fruiting body, while erinacines are mainly in the mycelium. | nih.govresearchgate.net |

Future Research Directions and Translational Perspectives

Elucidation of Novel Molecular Targets for Hericenone H

While initial studies have linked the bioactivity of hericenones to the stimulation of Nerve Growth Factor (NGF) synthesis, the complete molecular landscape of this compound's interactions within the cell remains to be fully mapped. cambridge.orgfungiswiss.com Future research will need to delve deeper into identifying and validating the specific proteins, receptors, and signaling pathways that are directly modulated by this compound.

Key research questions to be addressed include:

Receptor-Ligand Interactions: Does this compound bind to a specific cell surface or intracellular receptor to initiate its effects? Identifying such a receptor would be a significant breakthrough, enabling a more targeted approach to drug design.

Downstream Signaling Cascades: Beyond NGF, what other signaling pathways are activated or inhibited by this compound? Investigating its impact on pathways related to inflammation, oxidative stress, and apoptosis is crucial for a holistic understanding of its neuroprotective mechanisms. nih.gov

Cross-talk with other Bioactive Compounds: Hericium erinaceus contains a cocktail of bioactive molecules, including other hericenones and erinacines. mdpi.com Understanding the synergistic or antagonistic interactions between this compound and these other compounds is essential for optimizing therapeutic efficacy. fungiswiss.com

Advanced techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational docking simulations will be instrumental in this quest to uncover the novel molecular targets of this compound.

Investigation of this compound's Role in Multi-Omics Studies (e.g., Metabolomics, Proteomics)

To gain a systems-level understanding of this compound's biological effects, future research must integrate multi-omics approaches. Metabolomics and proteomics, in particular, offer powerful tools to capture the dynamic changes occurring within a biological system in response to this compound treatment. nih.gov

Metabolomics will enable the comprehensive analysis of the small-molecule metabolites present in cells or tissues. nih.gov This can reveal how this compound alters metabolic pathways, providing insights into its bioenergetic and biosynthetic impact. Untargeted metabolomics can be particularly useful for comparing the metabolic profiles of different strains of Hericium erinaceus and understanding how cultivation conditions might affect the production of this compound and other bioactive compounds. nih.gov

Proteomics will provide a global view of the protein expression changes induced by this compound. mdpi.comresearchgate.net This can help to identify not only the direct targets of the compound but also the downstream effector proteins that mediate its biological functions. researchgate.net A proteomics approach can reveal alterations in protein networks involved in crucial cellular processes, offering a broader perspective on the mechanisms of action. biorxiv.org

The integration of metabolomic and proteomic data will be critical for constructing comprehensive models of this compound's activity, bridging the gap between its molecular interactions and its physiological outcomes. biorxiv.org

Design and Synthesis of Enhanced this compound Analogs with Targeted Activities

The natural structure of this compound serves as an excellent starting point for the design and synthesis of novel analogs with improved pharmacological properties. Chemical synthesis not only provides a reliable source of the compound for research but also opens up avenues for structural modifications to enhance its potency, selectivity, and pharmacokinetic profile. researchgate.netacs.org

Future synthetic efforts will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound molecule and assessing the impact on its biological activity will be crucial for identifying the key structural features responsible for its effects. thieme-connect.com This knowledge will guide the rational design of more potent analogs. researchgate.net

Improving Bioavailability: While some studies suggest that hericenones can cross the blood-brain barrier, optimizing their absorption, distribution, metabolism, and excretion (ADME) properties is essential for therapeutic applications. nih.govresearchgate.net Synthetic modifications can be introduced to enhance their ability to reach the central nervous system.

Targeted Delivery: The development of this compound analogs conjugated to targeting moieties could enable their specific delivery to diseased tissues or cell types, maximizing therapeutic efficacy while minimizing potential side effects.

The total synthesis of hericenones C-H has already been achieved, providing a foundation for these future synthetic endeavors. researchgate.netacs.org By combining the insights from molecular target elucidation and multi-omics studies, chemists can rationally design and synthesize the next generation of hericenone-based therapeutics.

Q & A

Q. What are the key structural features of Hericenone H, and how do they influence its bioactivity?

this compound is a chromone derivative with a hydroxyl group, methyl group, and conjugated double bonds in its aromatic ring system . Its bioactivity, particularly its ability to induce nerve growth factor (NGF) synthesis (45.1 ± 1.1 pg/mL in vitro), is attributed to the fatty acid side chain and phenolic hydroxyl groups, which enhance membrane permeability and interaction with cellular receptors . Structural elucidation typically employs NMR, mass spectrometry, and HPLC (as demonstrated in chromatographic analyses of related compounds) .

Q. What experimental models are suitable for assessing this compound’s neurotrophic effects?

Primary methodologies include:

- In vitro NGF induction assays using cell lines like C6 glioma cells or PC12 cells, quantified via ELISA .

- Neurite outgrowth assays in Neuro2a cells, measuring elongation under ER stress conditions .

- Comparative studies with structurally similar compounds (e.g., Hericenones C, D, E) to evaluate structure-activity relationships .

Q. How can researchers isolate and purify this compound from Hericium erinaceus?

A validated protocol involves:

- Solvent extraction (e.g., ethanol or ethyl acetate) followed by silica gel column chromatography for crude separation .

- Semi-preparative HPLC with UV detection (λ = 254 nm) for purification, as applied to related compounds like Hericenones I and J .

- Purity validation via LC-MS and comparison with reference spectra .

Advanced Research Questions

Q. What mechanisms underlie this compound’s neuroprotective effects against oxidative and ER stress?

this compound modulates stress pathways by:

- Inhibiting NF-κB transcriptional activity , reducing pro-inflammatory mediators (e.g., iNOS, TNFα) .

- Enhancing antioxidant defenses , as seen in DLPE analogs, which mitigate ROS-induced neuronal apoptosis .

- Activating Nrf2/ARE signaling , a pathway shared by structurally related compounds like 3-Hydroxyhericenone F . Methodological confirmation requires RNA-seq or Western blotting to track pathway activation .

Q. How does this compound’s bioactivity compare to its deacylated or synthetic derivatives?

- Deacylated analogs (e.g., deacylhericenone) show altered pharmacokinetics, with reduced lipophilicity but enhanced solubility, as evidenced by shifted HPLC retention times .

- Synthetic modifications (e.g., esterification of the fatty acid chain) may improve blood-brain barrier penetration, as inferred from studies on Hericenone C derivatives .

- Bioactivity comparisons require parallel dose-response assays in NGF synthesis models .

Q. What are the limitations of current in vitro models for studying this compound, and how can they be addressed?

- Limitations : Lack of blood-brain barrier (BBB) mimicry, short-term assays missing chronic toxicity data .

- Solutions :

- Use BBB co-culture systems (e.g., endothelial cells with astrocytes) to assess permeability .

- Integrate multi-omics approaches (transcriptomics, metabolomics) to identify off-target effects .

- Validate findings in transgenic animal models (e.g., Alzheimer’s disease mice) to contextualize therapeutic potential .

Methodological Guidance

Q. How should researchers design dose-response experiments for this compound?

- Range selection : Start with 1–100 µM, based on IC50 values of related compounds (e.g., Hericenone Q: 23.89 µM in Hep-G2) .

- Controls : Include positive controls (e.g., BDNF for neurotrophic effects) and vehicle controls (DMSO < 0.1%) .

- Data normalization : Express results as fold-change relative to baseline NGF levels .

Q. What statistical frameworks are appropriate for analyzing this compound’s bioactivity data?

- Parametric tests (ANOVA with Tukey’s post-hoc) for normally distributed data (e.g., NGF ELISA results) .

- Non-parametric tests (Kruskal-Wallis) for skewed datasets (e.g., neurite length measurements) .

- Power analysis during experimental design to ensure adequate sample size (n ≥ 6 per group) .

Contradictions and Knowledge Gaps

- Discrepancy in NGF induction : this compound (45.1 pg/mL) shows higher activity than Hericenones C/D/E (10–23 pg/mL), but its mechanism may differ from DLPE analogs, which act via phospholipid signaling .

- Unresolved questions :

- Does this compound synergize with other neurotrophic compounds (e.g., Hericerin)?

- What are its pharmacokinetic profiles in vivo?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.